molecular formula C14H15NO4 B1289309 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid CAS No. 188751-54-4

1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid

Cat. No.: B1289309
CAS No.: 188751-54-4
M. Wt: 261.27 g/mol
InChI Key: UBPWRLQOVJQGSS-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and material science. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis due to its stability under basic conditions and ease of removal under acidic conditions .

Preparation Methods

The synthesis of 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid typically involves the protection of the indole nitrogen with the Boc group followed by carboxylation at the 5-position of the indole ring. One common method involves the reaction of indole with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but typically involve heating the mixture to facilitate the formation of the Boc-protected indole.

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency and scalability . These systems allow for the continuous flow of reactants and products, reducing reaction times and improving yields.

Chemical Reactions Analysis

1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid primarily involves its role as a protecting group for amines. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic procedures. The removal of the Boc group under acidic conditions involves protonation of the carbonyl oxygen, leading to the formation of a tert-butyl cation and subsequent decarboxylation to yield the free amine .

Comparison with Similar Compounds

Similar compounds to 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid include other Boc-protected indoles and amino acids. For example, 1-(tert-Butoxycarbonyl)-1H-indole-3-carboxylic acid and Boc-protected tryptophan are structurally related and share similar chemical properties . The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in synthesis.

By understanding the properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]indole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)15-7-6-9-8-10(12(16)17)4-5-11(9)15/h4-8H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPWRLQOVJQGSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626732
Record name 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188751-54-4
Record name 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid
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